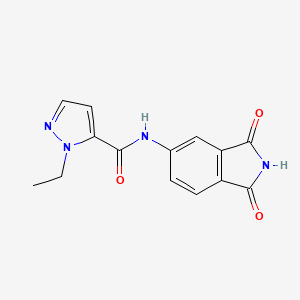

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a fused isoindole-1,3-dione core linked to a 1-ethylpyrazole carboxamide group. This structure combines a rigid aromatic system (isoindole-1,3-dione) with a flexible pyrazole moiety, enabling diverse intermolecular interactions such as hydrogen bonding and π-stacking.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-2-18-11(5-6-15-18)14(21)16-8-3-4-9-10(7-8)13(20)17-12(9)19/h3-7H,2H2,1H3,(H,16,21)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIBWOGJPPQSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole and Isoindole Families

The compound shares structural motifs with several synthesized derivatives in the evidence, including:

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Substituent Effects : The target compound’s 1-ethylpyrazole group contrasts with bulkier substituents (e.g., benzyl, dodecylphenyl) in analogs, suggesting improved solubility compared to highly lipophilic derivatives like 8c and 8d .

- Functional Groups: Unlike chloro- or cyano-substituted pyrazoles (e.g., 3a), the absence of electron-withdrawing groups in the target compound may reduce electrophilic reactivity, favoring hydrogen-bond donor/acceptor interactions via the amide and lactam groups .

Key Observations :

- Synthetic Yields : The target compound’s hypothetical synthesis may align with the 44–71% yields reported for carboxamide/acetamide derivatives using EDCI/HOBt coupling .

- Thermal Stability : Analogs like 3a (mp 133–135°C) and 3d (mp 181–183°C) demonstrate that electron-withdrawing substituents (e.g., chloro, fluoro) increase melting points, whereas the target compound’s ethyl group may lower its mp .

Intermolecular Interactions and Crystal Packing

Theoretical studies (–5) highlight the role of hydrogen bonding in stabilizing crystal structures. For example:

- Hydrogen Bonding : The isoindole-1,3-dione lactam and pyrazole amide groups in the target compound can form intermolecular N–H···O and C=O···H–N bonds, akin to patterns observed in 8c and 8d .

- Packing Similarity : Tools like Mercury CSD () could predict the target compound’s packing motifs by comparing it to analogs with similar hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.